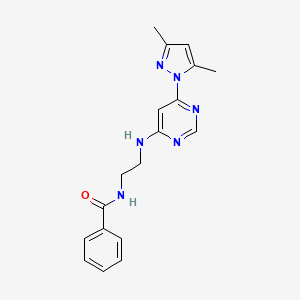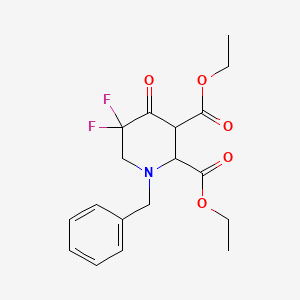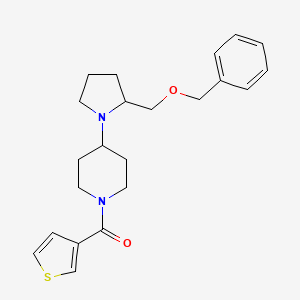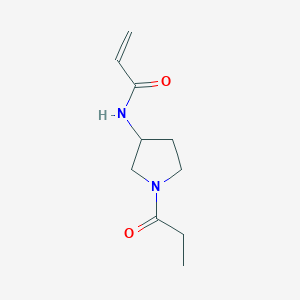
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme known as poly (ADP-ribose) polymerase (PARP), which has been implicated in various disease conditions, including cancer and neurodegenerative disorders.
科学的研究の応用
Catalytic Activity in Oxidation Reactions
Pyrazole-based ligands, such as the compound , have been studied for their catalytic properties, particularly in the oxidation of catechol to o-quinone. This reaction is significant in the field of bioinorganic chemistry, as it mimics the activity of the enzyme catecholase, which is involved in the browning of fruits and vegetables. The compound’s ability to bind with metal ions like copper (II) enhances its catalytic efficiency, making it a potential model for developing new catalytic processes .
Biological Transformation Agent
The pyrazole moiety within the compound structure is known for its role in biological transformations. These compounds can act as agents in various biological processes, including the transformation of molecules within living organisms. This application is crucial in medicinal chemistry and drug development, where the transformation of compounds can lead to the creation of new pharmacologically active molecules .
Anticancer and Antitumor Activities
Compounds with a pyrazole base have shown promise as anticancer and antitumor agents. Their ability to interact with biological systems at the molecular level allows them to inhibit the growth of cancer cells. Research into these applications could lead to the development of new therapies for treating cancer .
Antibacterial and Antifungal Properties
The structural complexity of pyrazole derivatives gives them the potential to act as antibacterial and antifungal agents. By interfering with the growth and reproduction of bacteria and fungi, these compounds can be used to treat infections and prevent the spread of diseases .
Antiparasitic Applications
The compound’s framework is conducive to antiparasitic activity, making it a candidate for treating parasitic infections. Its mode of action may involve disrupting the life cycle of parasites or inhibiting their ability to reproduce or feed .
Anti-inflammatory and Antidepressant Effects
Pyrazole derivatives have been recognized for their anti-inflammatory and antidepressant effects. They can modulate biochemical pathways in the body that are responsible for inflammation and mood regulation, which is valuable in the treatment of chronic inflammatory diseases and mood disorders .
Antioxidant Properties
The compound’s ability to act as an antioxidant is significant in the prevention of oxidative stress, which is linked to various diseases. Antioxidants neutralize free radicals and reactive oxygen species, protecting cells from damage .
Enzyme Inhibition
Pyrazole-based compounds have been explored for their ability to inhibit enzymes, such as acetylcholinesterase (AchE). Inhibition of AchE can have therapeutic applications in diseases where the regulation of neurotransmitters is disrupted, such as Alzheimer’s disease .
作用機序
Target of Action
Compounds with similar structures, such as those containing a pyrazole ring, have been known to interact with a variety of biological targets .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, often resulting in significant downstream effects .
Pharmacokinetics
The compound’s solubility and other physical properties can be inferred from similar compounds .
Result of Action
Pyrazole derivatives have been reported to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
特性
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-10-14(2)24(23-13)17-11-16(21-12-22-17)19-8-9-20-18(25)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,20,25)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXXCXFXLAVHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2961516.png)

![2-methyl-6-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridazin-3(2H)-one](/img/structure/B2961520.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B2961524.png)
![tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2961525.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2961531.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2961533.png)

![1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2961537.png)

